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Compound of Interest

Compound Name: 4-(3-Nitropyridin-2-yl)morpholine

Cat. No.: B187270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 4-(3-Nitropyridin-2-yl)morpholine. The information is curated for

professionals in research and drug development, with a focus on delivering precise, actionable

data.

Core Chemical Properties
4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring

attached to a 3-nitropyridine scaffold. This substitution pattern, particularly the presence of the

electron-withdrawing nitro group, significantly influences the chemical reactivity and potential

biological activity of the molecule.
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Property Value Source

Molecular Formula C₉H₁₁N₃O₃ N/A

Molecular Weight 209.20 g/mol N/A

CAS Number 24255-27-4 N/A

Appearance Yellow to light brown solid N/A

Melting Point 65.5-74.5 °C [1]

Purity Typically ≥98% N/A

Synthesis and Reactivity
The primary route for the synthesis of 4-(3-Nitropyridin-2-yl)morpholine is through a

nucleophilic aromatic substitution (SNAᵣ) reaction.[2] This well-established method takes

advantage of the electron-deficient nature of the pyridine ring, which is further activated by the

presence of the nitro group at the 3-position.

Experimental Protocol: Nucleophilic Aromatic
Substitution
This protocol is a plausible method based on the established reactivity of 2-halo-3-

nitropyridines with amine nucleophiles.

Materials:

2-Chloro-3-nitropyridine

Morpholine

A suitable organic solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

Procedure:

In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in the chosen organic solvent.
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Add an equimolar amount or a slight excess of morpholine to the solution.

Add an appropriate amount of the base to scavenge the HCl generated during the reaction.

The reaction mixture is then typically heated under reflux for a period of time, which can

range from a few hours to overnight, depending on the reactivity of the starting materials and

the solvent used.

Reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The solvent is removed under reduced pressure.

The residue is then subjected to a standard aqueous workup, which may involve partitioning

between an organic solvent (e.g., ethyl acetate) and water.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated.

The crude product can be purified by recrystallization from a suitable solvent or by column

chromatography on silica gel.

Caption: Synthetic workflow for 4-(3-Nitropyridin-2-yl)morpholine.

Reactivity Profile
The chemical behavior of 4-(3-Nitropyridin-2-yl)morpholine is largely dictated by the interplay

between the electron-donating morpholine ring and the electron-withdrawing nitropyridine

system. The nitro group can be a handle for further chemical transformations, such as

reduction to an amino group, which would open up avenues for the synthesis of a diverse

library of derivatives. The pyridine nitrogen can also be quaternized or oxidized.

Spectral Characterization (Predicted)
While specific experimental spectra for 4-(3-Nitropyridin-2-yl)morpholine are not readily

available in the cited literature, the expected spectral characteristics can be predicted based on

the known properties of the morpholine and 3-nitropyridine moieties.
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Expected ¹H NMR Spectral Data
Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm),

showing characteristic coupling patterns for a 2,3-disubstituted pyridine. The proton ortho to

the nitro group is expected to be the most downfield.

Morpholine Protons: Two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm),

corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to

the oxygen of the morpholine ring.

Expected ¹³C NMR Spectral Data
Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the nitro group

being significantly deshielded.

Morpholine Carbons: Two signals in the aliphatic region, corresponding to the -CH₂-N and -

CH₂-O carbons.

Expected IR Spectral Data
N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching

bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-N Stretching: Bands associated with the aryl-nitrogen and alkyl-nitrogen bonds.

C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring,

typically in the 1100-1120 cm⁻¹ region.

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Expected Mass Spectrometry Data
Molecular Ion Peak (M⁺): A prominent peak at m/z = 209.

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the nitro

group (NO₂), as well as cleavage of the morpholine ring.
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Potential Biological Activity and Signaling Pathways
Specific biological studies on 4-(3-Nitropyridin-2-yl)morpholine have not been identified in

the reviewed literature. However, the morpholine scaffold is a well-established pharmacophore

in medicinal chemistry, known to be present in a wide range of biologically active compounds.

[3] Derivatives of morpholine have demonstrated a variety of therapeutic effects, including

anticancer, anti-inflammatory, and neuroprotective activities.

The 3-nitropyridine moiety is also a key structural element in various bioactive molecules. The

combination of these two pharmacophores in 4-(3-Nitropyridin-2-yl)morpholine suggests a

potential for biological activity. For instance, many kinase inhibitors feature a morpholine group,

and the pyridine ring can act as a hinge-binding motif.

Given the structural alerts, it is plausible that this compound could be investigated for its

potential as a kinase inhibitor or as a modulator of other cellular signaling pathways. Further

research, including in vitro and in vivo screening, would be necessary to elucidate any specific

biological effects and mechanisms of action.

Caption: Logical workflow for biological investigation.

Safety Information
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate

personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion
4-(3-Nitropyridin-2-yl)morpholine is a readily accessible compound with interesting chemical

features that make it a valuable building block for further synthetic elaborations. While its

specific biological profile remains to be explored, its structural components suggest a potential
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for interaction with biological targets. This guide provides a foundational understanding of its

properties and synthesis to aid researchers in their future investigations of this and related

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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